molecular formula C11H17NO2 B14648701 2-(2-Aminopropyl)-4-methoxy-5-methylphenol CAS No. 52336-49-9

2-(2-Aminopropyl)-4-methoxy-5-methylphenol

Cat. No.: B14648701
CAS No.: 52336-49-9
M. Wt: 195.26 g/mol
InChI Key: NIRJHEFWNFTPAN-UHFFFAOYSA-N
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Description

2-(2-Aminopropyl)-4-methoxy-5-methylphenol is a chemical compound that belongs to the class of phenolic compounds It is characterized by the presence of an aminopropyl group attached to a methoxy-methylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropyl)-4-methoxy-5-methylphenol typically involves the introduction of the aminopropyl group to the phenolic structure. One common method involves the use of protective groups to facilitate the reaction. For example, a protective group can be introduced to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine, followed by chlorosulfonation and conversion to a sulfonamide. The final product is obtained through hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropyl)-4-methoxy-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-Aminopropyl)-4-methoxy-5-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)-4-methoxy-5-methylphenol involves its interaction with specific molecular targets. It may act as a modulator of neurotransmitter systems, influencing the release and uptake of neurotransmitters such as norepinephrine and serotonin. This interaction can lead to various physiological effects, including changes in mood and behavior .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)benzofuran (5-APB)
  • 6-(2-Aminopropyl)benzofuran (6-APB)
  • 3,4-Methylenedioxyamphetamine (MDA)
  • 3,4-Methylenedioxymethamphetamine (MDMA)

Uniqueness

2-(2-Aminopropyl)-4-methoxy-5-methylphenol is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the phenolic ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

52336-49-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2-aminopropyl)-4-methoxy-5-methylphenol

InChI

InChI=1S/C11H17NO2/c1-7-4-10(13)9(5-8(2)12)6-11(7)14-3/h4,6,8,13H,5,12H2,1-3H3

InChI Key

NIRJHEFWNFTPAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CC(C)N)O

Origin of Product

United States

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